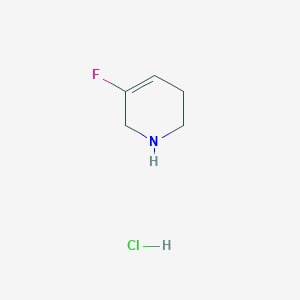
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride
描述
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C5H9ClFN and a molecular weight of 137.58 g/mol . It is typically found in solid form and is used primarily for research purposes. This compound is known for its applications in organic synthesis and chemical reactions, particularly in the field of fluorination.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride can be achieved through the fluorination of piperidinyl olefins using Selectfluor. This method involves treating piperidinyl olefins with Selectfluor, which promotes novel reactions and expands the scope of applications in organic synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories for scientific studies. The production process involves standard organic synthesis techniques and the use of specialized reagents like Selectfluor.
化学反应分析
Types of Reactions
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution: Replacement of one functional group with another.
Oxidation and Reduction: Changes in the oxidation state of the compound.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, fluorination of piperidinyl olefins with Selectfluor results in the formation of 1-substituted-4-aryl-5-fluoro-1,2,3,6-tetrahydropyridine.
科学研究应用
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications, including:
Organic Synthesis: Used in the synthesis of various substituted pyridines and other organic compounds.
Fluorescence and Spectroscopic Studies:
Chemical Reactions: Studied for its novel reactions promoted by Selectfluor, expanding the scope of applications in organic synthesis.
作用机制
The mechanism of action of 5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with molecular targets and pathways in chemical reactions.
相似化合物的比较
Similar Compounds
1,2,3,6-Tetrahydropyridine: A similar compound with a molecular structure lacking the fluorine atom.
Methyl 5-fluoro-1,2,3,6-tetrahydropyridine-4-carboxylate hydrochloride: Another fluorinated derivative with additional functional groups.
Uniqueness
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific fluorination properties, which make it valuable in organic synthesis and chemical reactions. Its ability to introduce fluorine atoms into organic molecules distinguishes it from other similar compounds.
生物活性
5-Fluoro-1,2,3,6-tetrahydropyridine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a tetrahydropyridine ring with a fluorine substituent at the 5-position. The presence of fluorine enhances the compound's lipophilicity and may influence its interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets within biological systems. The fluorine atom can increase binding affinities to specific enzymes or receptors, leading to enhanced biological activity. This compound has been studied for its potential applications in drug development, particularly in the design of new pharmaceuticals that exhibit improved efficacy and reduced side effects .
Antimicrobial Activity
Research indicates that 5-fluoro-1,2,3,6-tetrahydropyridine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that certain derivatives possess significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for these derivatives range from 6 to 12.5 µg/mL .
Anticancer Properties
The compound has also been investigated for its anticancer activities. In vitro studies demonstrated cytotoxic effects on cancer cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Comparative studies using 5-fluorouracil as a standard revealed that some synthesized conjugates derived from 5-fluoro-1,2,3,6-tetrahydropyridine showed promising results in inhibiting tumor growth .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated that derivatives with specific functional groups exhibited enhanced activity compared to unmodified compounds .
- Cytotoxicity Assays : In a comparative analysis with established chemotherapeutic agents like 5-fluorouracil, certain derivatives showed comparable or superior cytotoxicity against cancer cell lines .
- Neuroprotective Effects : Interaction studies suggest potential neuroprotective effects through modulation of neurotransmitter receptors involved in neurodegenerative pathways .
Data Table: Biological Activity Summary
属性
IUPAC Name |
5-fluoro-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8FN.ClH/c6-5-2-1-3-7-4-5;/h2,7H,1,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFHRPMZHUNKRLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















